molecular formula C11H17NO2 B2786620 4-[1-(Furan-2-yl)propan-2-yl]morpholine CAS No. 2034552-30-0

4-[1-(Furan-2-yl)propan-2-yl]morpholine

Cat. No.: B2786620
CAS No.: 2034552-30-0
M. Wt: 195.262
InChI Key: SRBNSLXEJLEDEN-UHFFFAOYSA-N
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Description

4-[1-(Furan-2-yl)propan-2-yl]morpholine is a specialized heterocyclic compound designed for research and development applications. This molecule integrates two privileged structures in medicinal chemistry: a furan ring and a morpholine ring. The furan heterocycle is a common motif in bioactive molecules and flavor compounds , while the morpholine ring is frequently utilized in drug design for its beneficial physicochemical and pharmacological properties. As such, this compound serves as a versatile building block for the synthesis of more complex molecules for screening and development. Researchers can employ this chemical in various exploratory pathways. Its structure suggests potential as a key intermediate in constructing molecular scaffolds for investigating new therapeutic agents. Similar heterocyclic frameworks are often explored for a range of biological activities, including antiviral and anti-inflammatory properties, as seen in other compound classes . The presence of the morpholine moiety can enhance solubility and influence the metabolic profile of the resulting molecules. This product is intended for use in chemical synthesis, method development, and library generation in a laboratory setting. Handling Note: this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use by qualified professionals in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-(furan-2-yl)propan-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-10(9-11-3-2-6-14-11)12-4-7-13-8-5-12/h2-3,6,10H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBNSLXEJLEDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis Methodologies for 4 1 Furan 2 Yl Propan 2 Yl Morpholine and Its Analogues

Retrosynthetic Analysis of the 4-[1-(Furan-2-yl)propan-2-yl]morpholine Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnection is the carbon-nitrogen (C-N) bond between the morpholine (B109124) nitrogen and the chiral center of the propan-2-yl group. This disconnection leads to two primary synthetic precursors: morpholine and a three-carbon chain attached to the furan (B31954) ring, such as 1-(furan-2-yl)propan-2-one or a derivative thereof.

Two main synthetic pathways can be envisioned from this primary disconnection:

Reductive Amination: This approach involves the reaction of 1-(furan-2-yl)propan-2-one with morpholine to form an enamine or iminium ion intermediate, which is then reduced to yield the final product.

Nucleophilic Substitution: This strategy involves the reaction of morpholine with a 1-(furan-2-yl)propan-2-yl derivative containing a suitable leaving group at the C2 position, such as a halide or a sulfonate ester.

A further disconnection of the furan-containing precursor, 1-(furan-2-yl)propan-2-one, would lead back to furan and a propanoyl synthon, which can be derived from various commercially available reagents.

Disconnection Precursors Synthetic Strategy
C-N bondMorpholine and 1-(furan-2-yl)propan-2-oneReductive Amination
C-N bondMorpholine and 1-(furan-2-yl)propan-2-ol derivativeNucleophilic Substitution

Precursor Synthesis and Intermediate Chemistry

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Synthesis of 1-(Furan-2-yl)propan-2-one: This key intermediate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of furan with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst. Alternatively, it can be prepared from 2-furoic acid via conversion to the corresponding acid chloride followed by reaction with a suitable organometallic reagent, such as dimethylcadmium (B1197958) or a Gilman reagent. A study has also reported the synthesis of related β-keto-2-substituted furans by oxidizing the corresponding β-hydroxyalkyl-2-substituted furans with pyridinium (B92312) chlorochromate (PCC). rsc.org

Synthesis of 1-(Furan-2-yl)propan-2-ol: This alcohol precursor can be obtained by the reduction of 1-(furan-2-yl)propan-2-one using reducing agents like sodium borohydride. A greener approach involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell biocatalysts, such as Lactobacillus paracasei, which can produce the chiral alcohol with high enantiomeric excess. researchgate.net

Once the precursors are synthesized, the final assembly of the target molecule can be achieved through two primary routes:

Reductive Amination: The reaction of 1-(furan-2-yl)propan-2-one with morpholine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is a direct and efficient method. This reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ. The use of Cu-based catalysts derived from layered double hydroxides in a flow reactor has been shown to be effective for the reductive amination of furanic aldehydes, a process that could be adapted for ketones. nih.gov

N-Alkylation of Morpholine: This method involves the reaction of morpholine with a derivative of 1-(furan-2-yl)propan-2-ol where the hydroxyl group has been converted into a good leaving group, such as a tosylate or a halide. The reaction is a nucleophilic substitution where the morpholine nitrogen displaces the leaving group. The N-alkylation of morpholine with alcohols can also be achieved directly using heterogeneous catalysts like CuO–NiO/γ–Al2O3 in the gas-solid phase. researchgate.net

Precursor Synthesis Method Final Step to Target Molecule
1-(Furan-2-yl)propan-2-oneFriedel-Crafts acylation of furanReductive Amination with morpholine
1-(Furan-2-yl)propan-2-olReduction of 1-(furan-2-yl)propan-2-oneConversion to a derivative with a leaving group, followed by N-alkylation of morpholine

Derivatization Strategies for Structural Modification

Structural modification of this compound is crucial for exploring its structure-activity relationship (SAR) in various applications. Derivatization can be targeted at either the furan ring or the morpholine moiety.

Modification of the Furan Ring: The furan ring is susceptible to electrophilic substitution reactions, primarily at the 5-position. This allows for the introduction of a variety of substituents, such as halogens, nitro groups, and alkyl or aryl groups, which can significantly alter the electronic and steric properties of the molecule. google.com For instance, Friedel-Crafts acylation or Vilsmeier-Haack formylation can introduce carbonyl functionalities that can be further elaborated. The furan ring can also undergo cycloaddition reactions, providing access to more complex polycyclic analogues. derpharmachemica.com

Modification of the Morpholine Ring: The morpholine ring in many bioactive molecules is known to influence their pharmacokinetic properties. researchgate.netnih.govnih.gov While the nitrogen atom is already substituted, modifications can be made to the carbon backbone of the morpholine ring. Synthetic strategies for creating substituted morpholines often start from chiral amino alcohols, allowing for the introduction of substituents at various positions on the ring. e3s-conferences.org These modifications can impact the compound's solubility, metabolic stability, and interaction with biological targets.

Modification Site Potential Reactions Purpose of Modification
Furan Ring (C5 position)Electrophilic Aromatic Substitution (Halogenation, Nitration, Friedel-Crafts)Modulate electronic properties, introduce new functional groups for further reaction
Morpholine RingSynthesis from substituted amino alcoholsImprove pharmacokinetic properties (solubility, metabolic stability), alter conformation

Enantioselective Synthesis Approaches

The propan-2-yl linker in this compound contains a chiral center. The synthesis of enantiomerically pure forms of this compound is often necessary for biological applications, as different enantiomers can have distinct pharmacological activities. Enantioselective synthesis can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of chiral amines, chiral auxiliaries can be attached to the amine precursor to direct the formation of one enantiomer over the other. yale.edusigmaaldrich.com For example, a chiral auxiliary could be attached to a precursor of the propanamine linker, and subsequent reactions would be directed by the stereochemistry of the auxiliary. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. sci-hub.se

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical and efficient than the use of stoichiometric chiral auxiliaries. For the synthesis of the chiral propanamine linker, several asymmetric catalytic methods could be employed:

Asymmetric Reductive Amination: The imine or enamine intermediate formed from 1-(furan-2-yl)propan-2-one and morpholine can be reduced enantioselectively using a chiral catalyst. Chiral phosphoric acids and chiral metal complexes have been used as catalysts for asymmetric reductive aminations.

Asymmetric Hydrogenation: Chiral ruthenium and rhodium complexes are effective catalysts for the asymmetric hydrogenation of enamines to produce chiral amines with high enantioselectivity. rsc.org

Biocatalysis: Enzymes, such as ω-transaminases, are highly efficient and stereoselective catalysts for the synthesis of chiral amines. mdpi.commanchester.ac.uknih.govnih.govhims-biocat.eu A ω-transaminase could be used to convert 1-(furan-2-yl)propan-2-one directly into the corresponding chiral amine with a high degree of enantiomeric excess. This biocatalytic approach offers mild reaction conditions and is environmentally friendly.

Enantioselective Method Description Key Reagents/Catalysts
Chiral AuxiliariesA temporary chiral group directs the stereochemical outcome of a reaction.Evans oxazolidinones, pseudoephedrine
Asymmetric CatalysisA small amount of a chiral catalyst generates a large amount of a single enantiomer.Chiral metal complexes (Ru, Rh), chiral phosphoric acids, enzymes (ω-transaminases)

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of greener solvents, catalysts, and starting materials, as well as improving atom economy and energy efficiency.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with more environmentally benign alternatives is a key aspect of green chemistry. For the synthesis of morpholine derivatives, the use of greener solvents, such as water or supercritical fluids, is being explored. N-formylmorpholine has also been investigated as a green solvent for organic synthesis. ajgreenchem.comeuropub.co.uk

Catalysis: The use of catalysts, particularly heterogeneous and biocatalysts, is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste. As mentioned earlier, heterogeneous catalysts for N-alkylation and biocatalysts like ω-transaminases for asymmetric amine synthesis are excellent examples of green chemistry principles in action. mdpi.commanchester.ac.uknih.govnih.govhims-biocat.euresearchgate.netchemrxiv.orgchemrxiv.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions and catalytic reactions, are preferred over those that generate significant amounts of byproducts. Reductive amination, for example, is a relatively atom-economical process.

Renewable Feedstocks: Furan and its derivatives can be derived from biomass, making them renewable starting materials. The use of bio-based feedstocks reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry.

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more environmentally friendly and sustainable.

Advanced Structural Characterization and Elucidation in Research Context

Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental in determining the molecular structure of 4-[1-(Furan-2-yl)propan-2-yl]morpholine by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique insights into the connectivity, elemental composition, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for the protons in this compound are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms in the morpholine (B109124) ring and the aromaticity of the furan (B31954) ring.

Expected ¹H NMR Data

Protons Expected Chemical Shift (ppm) Multiplicity
Furan H-5 ~7.35 doublet
Furan H-3 ~6.25 doublet
Furan H-4 ~6.35 multiplet
Morpholine -CH₂-O- ~3.70 triplet
Morpholine -CH₂-N- ~2.50 triplet
Furan-CH₂- ~2.80 doublet
-CH(N)- ~2.90 multiplet

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The predicted chemical shifts for this compound are shown in the table below.

Expected ¹³C NMR Data

Carbon Atom Expected Chemical Shift (ppm)
Furan C-2 ~155
Furan C-5 ~142
Furan C-3 ~106
Furan C-4 ~110
Morpholine -CH₂-O- ~67
Morpholine -CH₂-N- ~54
Furan-CH₂- ~35
-CH(N)- ~60

Note: These are predicted values and are subject to experimental variation.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these proton and carbon signals and confirm the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₇NO₂), the expected exact mass would be calculated and compared to the experimental value.

Expected HRMS Data

Ion Calculated Exact Mass
[M+H]⁺ 196.1332

Note: M represents the molecular formula C₁₁H₁₇NO₂.

Fragmentation analysis in mass spectrometry provides further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the morpholine ring, loss of the furan-methyl group, and cleavage of the bond between the propyl chain and the morpholine nitrogen.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
C-H (furan, aromatic) 3100-3000
C-H (aliphatic) 3000-2850
C-O-C (ether in morpholine) 1150-1085
C-N (amine in morpholine) 1250-1020

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The furan ring in this compound is expected to exhibit absorption in the UV region. The room temperature UV absorption spectrum of morpholine itself shows a bimodal appearance with a long-wavelength onset at approximately 255 nm. rsc.org The furan moiety would likely contribute to absorptions at shorter wavelengths.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While no specific crystallographic data for this compound is publicly available, X-ray crystallography remains the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals were obtained, this technique would provide precise bond lengths, bond angles, and torsional angles.

For morpholine-containing structures, the morpholine ring typically adopts a chair conformation. researchgate.net X-ray crystallography would confirm this and establish the orientation of the substituent at the nitrogen atom (axial vs. equatorial). Furthermore, as this compound possesses a chiral center at the second carbon of the propane (B168953) chain, X-ray crystallography of a single enantiomer or a resolved crystalline derivative would unambiguously determine its absolute stereochemistry (R or S configuration).

Purity Assessment and Stereochemical Analysis

Ensuring the purity and, if relevant, the stereochemical integrity of a compound is crucial.

Purity Assessment: The purity of this compound would be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the target compound from any starting materials, byproducts, or other impurities. The integration of the peaks in the chromatogram allows for the quantification of purity.

Stereochemical Analysis: Since this compound is a chiral molecule, it is important to determine its enantiomeric composition if it has been synthesized in an enantioselective manner or resolved from a racemic mixture. Chiral HPLC is a common method for separating enantiomers. nih.govresearchgate.net This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. The relative peak areas in the chromatogram can be used to determine the enantiomeric excess (ee) of the sample.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule, which in turn govern its reactivity and physical properties.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-[1-(Furan-2-yl)propan-2-yl]morpholine, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can be utilized to determine its optimized molecular geometry. nih.govphyschemres.org These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For furan-containing compounds, the distribution of these orbitals often highlights the reactive sites within the molecule. researchgate.netmdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 D

Conformational Analysis and Energy Landscapes

The flexibility of the propan-2-yl]morpholine linker allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis is essential for understanding the molecule's preferred shapes and the energy barriers between them. The morpholine (B109124) ring itself typically exists in a chair conformation. researchgate.net Theoretical calculations can map the potential energy surface of the molecule by systematically rotating the rotatable bonds, revealing the most stable conformers and the transition states that connect them. This energy landscape is critical for understanding how the molecule might adapt its shape to fit into a binding site.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's binding site.

Ligand-Target Binding Pose Prediction

In a hypothetical molecular docking study, this compound could be docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function. The resulting binding pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the morpholine moiety could act as a hydrogen bond acceptor, while the furan (B31954) ring might engage in pi-pi stacking or hydrophobic interactions. nih.govresearchgate.net

Interaction Energy Calculations

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
ParameterValue
Binding Affinity (kcal/mol)-7.8
Interacting ResiduesTyr84, Phe264, Asn122
Hydrogen Bonds1 (with Asn122)
Hydrophobic InteractionsFuran ring with Phe264

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. ekb.eg By solving Newton's equations of motion for the atoms in the system, MD simulations can track the movements of the ligand and protein, revealing the stability of the binding pose and the flexibility of the interacting molecules. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand's position, which indicates its stability within the binding site, and the root-mean-square fluctuation (RMSF) of the protein residues, which highlights flexible regions.

In Silico Prediction of Pharmacokinetic Parameters (e.g., Absorption, Distribution, Metabolism, Excretion)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through computational, or in silico, models is a critical step in modern drug discovery. nih.gov These methods allow for the early assessment of a compound's pharmacokinetic profile, helping to identify potential liabilities and guide structural modifications before costly synthesis and in vitro testing. nih.govnih.gov For the compound this compound, a full ADME profile can be estimated using various quantitative structure-property relationship (QSPR) models and physicochemical calculators. japsonline.com

The predictions are based on the compound's structure, which features a furan ring, a propyl linker, and a morpholine moiety. The morpholine ring, in particular, is often incorporated into drug candidates to enhance pharmacokinetic properties. mdpi.com Its presence can improve aqueous solubility and membrane permeability, which are crucial for oral absorption and distribution. mdpi.comnih.gov Conversely, the furan ring is a structural component in numerous pharmacologically active compounds but can also be susceptible to metabolic activation, potentially leading to the formation of reactive metabolites. orientjchem.orgnih.gov

A summary of likely in silico predicted ADME and physicochemical properties for this compound is presented in the table below. These values are representative of what would be generated by standard computational platforms used in pharmaceutical research. nih.govfrontiersin.org

Interactive Table: Predicted Physicochemical and Pharmacokinetic Properties

Property ClassParameterPredicted Value/ClassificationSignificance in Pharmacokinetics
Physicochemical Molecular Weight (MW)~209.28 g/mol Influences diffusion and overall size; generally, MW < 500 is preferred for oral drugs (Lipinski's Rule). japsonline.com
logP (Octanol/Water Partition)~1.5 - 2.5Measures lipophilicity, affecting absorption, distribution, and metabolism. Values in this range are common for CNS-active drugs. nih.gov
Topological Polar Surface Area (TPSA)~38.6 ŲEstimates the surface area of polar atoms. TPSA < 90 Ų is often correlated with good cell membrane permeability and blood-brain barrier penetration. frontiersin.org
Aqueous Solubility (logS)Moderate to HighCrucial for absorption and formulation. The morpholine group is known to improve solubility. mdpi.com
Absorption Human Intestinal Absorption (HIA)High (>90%)Predicts the extent of absorption from the gastrointestinal tract into the bloodstream.
Caco-2 PermeabilityHighAn in vitro model for intestinal absorption; high permeability suggests good potential for oral bioavailability. researchgate.net
Distribution Blood-Brain Barrier (BBB) PermeationYes (Predicted)The combination of moderate lipophilicity and low TPSA suggests the compound may cross the BBB. nih.gov
Plasma Protein Binding (PPB)ModerateThe extent of binding to plasma proteins like albumin affects the free fraction of the drug available to exert its effect.
Metabolism Cytochrome P450 (CYP) SubstrateProbable (e.g., CYP2D6, CYP3A4)Predicts which enzymes are likely to metabolize the compound. The furan ring can undergo oxidative metabolism. nih.gov
Cytochrome P450 (CYP) InhibitorPossible inhibitor of certain isoformsIndicates potential for drug-drug interactions. Furan-containing compounds have been shown to inhibit some CYP enzymes. nih.gov
Excretion Total ClearanceLow to ModeratePredicts the rate at which the drug is removed from the body, influencing dosing frequency.
Drug-Likeness Lipinski's Rule of Five0 ViolationsA rule of thumb to evaluate drug-likeness; compliance suggests a higher likelihood of oral bioavailability. japsonline.com

Cheminformatics and Database Mining for Related Structural Motifs

Cheminformatics involves the use of computational methods to analyze chemical and biological data, enabling the identification of relationships between chemical structures and their properties. For this compound, a cheminformatics approach would focus on dissecting the molecule into its core structural motifs and mining databases for compounds containing these fragments to predict biological activities and potential liabilities.

The Morpholine Motif: The morpholine ring is a privileged scaffold in medicinal chemistry. researchgate.net Its inclusion is a common strategy to improve the ADME profile of a lead compound. mdpi.com The weak basicity of the nitrogen atom and the presence of the ether oxygen provide a unique combination of properties, often enhancing aqueous solubility and metabolic stability while allowing for key interactions with biological targets. nih.gov Database mining of chemical libraries like ChEMBL or PubChem would reveal thousands of morpholine-containing compounds with a vast array of documented biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comontosight.ainih.gov In many central nervous system (CNS) drug candidates, the morpholine ring is used to modulate physicochemical properties to improve permeability across the blood-brain barrier. nih.gov

The Furan Motif: The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds. orientjchem.org It is recognized as an important pharmacophore, and its derivatives are known to possess a wide spectrum of therapeutic properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. orientjchem.orgwisdomlib.org The furan ring can enhance binding affinity to biological targets through various interactions. orientjchem.org However, a critical aspect revealed through database mining and metabolic studies is the potential for the furan ring to undergo metabolic activation by cytochrome P450 enzymes. nih.gov This can lead to the formation of a reactive cis-enedial intermediate, which has been associated with hepatotoxicity in some furan-containing compounds. nih.gov Therefore, a cheminformatics analysis would flag the furan motif for potential toxicity, prompting further investigation through specific in vitro assays.

By mining databases for these individual motifs and for the combined furan-propyl-amine substructure, researchers can generate hypotheses about the potential biological targets, mechanisms of action, and safety profile of this compound. This analysis provides a powerful, data-driven approach to guide the subsequent stages of drug development.

Metabolic Pathway Elucidation Preclinical Investigations

In Vitro Metabolic Stability Studies in Microsomal and Hepatocyte Systems

To assess the metabolic stability of 4-[1-(Furan-2-yl)propan-2-yl]morpholine, in vitro assays using liver microsomes and hepatocytes from various species (e.g., human, rat, mouse) would be conducted. researchgate.netresearchgate.netnuvisan.com These systems contain the primary enzymes responsible for drug metabolism. utsouthwestern.edu

In a typical microsomal stability assay, the compound would be incubated with liver microsomes in the presence of necessary cofactors, such as NADPH. nih.gov The concentration of the parent compound would be monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnuvisan.com The rate of disappearance of the compound would be used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Hepatocyte systems offer a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes and better represent the cellular environment. researchgate.netutsouthwestern.edu Similar incubations would be performed with cryopreserved or fresh hepatocytes, and the depletion of this compound would be measured to determine its metabolic stability.

Data from such studies would typically be presented in a table similar to the hypothetical example below:

Test SystemSpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Liver MicrosomesHumanData not availableData not available
Liver MicrosomesRatData not availableData not available
HepatocytesHumanData not availableData not available
HepatocytesRatData not availableData not available

Identification and Characterization of Metabolites

Following the incubation of this compound in microsomal and hepatocyte systems, the next step would be to identify and characterize the resulting metabolites. nih.gov This is crucial for understanding the biotransformation pathways and identifying any potentially active or reactive metabolites.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary tool used for metabolite identification. researchgate.netnih.gov By comparing the mass spectra of the incubation samples with control samples, potential metabolites can be detected. The exact mass measurements and fragmentation patterns would then be used to propose the chemical structures of these metabolites. mdpi.comresearchgate.net

A summary of potential, but currently unconfirmed, metabolites would be organized in a table like this hypothetical example:

Metabolite IDProposed BiotransformationChemical FormulaMeasured m/z
M1Data not availableData not availableData not available
M2Data not availableData not availableData not available
M3Data not availableData not availableData not available

Enzymatic Biotransformation Pathways

The biotransformation of a drug molecule is categorized into Phase I (functionalization) and Phase II (conjugation) reactions. mdpi.com

Phase I Reactions: These reactions introduce or expose functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis. mdpi.comnih.gov For a molecule like this compound, several oxidative pathways could be hypothesized, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govmdpi.com Potential Phase I reactions could include:

Oxidation of the furan (B31954) ring: The furan moiety is susceptible to oxidation, which can lead to the formation of reactive intermediates like epoxides or unsaturated dicarbonyls. nih.govnih.gov

Hydroxylation: Addition of a hydroxyl group to the aliphatic chain or the morpholine (B109124) ring.

N-dealkylation: Cleavage of the bond between the nitrogen of the morpholine ring and the propyl chain.

Morpholine ring opening: Oxidation of the morpholine ring can lead to its cleavage.

Phase II Reactions: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. researchgate.net This process generally increases the water solubility of the compound, facilitating its excretion. mdpi.com

To identify the specific CYP enzymes responsible for the metabolism of this compound, studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors would be necessary. nih.gov

Without experimental data, the specific metabolic pathways for this compound remain speculative. Further preclinical research is required to elucidate its metabolic fate.

Analytical Method Development for Research Applications

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. The selection of the appropriate technique depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like 4-[1-(Furan-2-yl)propan-2-yl]morpholine. The development of a reversed-phase HPLC (RP-HPLC) method would be a logical starting point due to the compound's moderate polarity.

A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. symbiosisonlinepublishing.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure adequate retention of the analyte while eluting any potential impurities or metabolites with different polarities. symbiosisonlinepublishing.com Detection is commonly achieved using a UV detector, set at a wavelength where the furan (B31954) or another chromophore in the molecule exhibits maximum absorbance. For compounds lacking a strong chromophore, alternative detectors like a Refractive Index (RI) detector may be considered. helixchrom.com

Table 1: Illustrative RP-HPLC Parameters for Analysis

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization state of the basic morpholine (B109124) nitrogen. sielc.com
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient Program Start at 15% B, ramp to 60% B over 50 minEnsures separation of the main analyte from potential impurities with varying polarities. symbiosisonlinepublishing.com
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)Allows for spectral analysis and selection of the optimal detection wavelength.
Detection Wavelength ~240-250 nmEstimated region of UV absorbance for the furan moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and thermally stable compounds. researchgate.net While the parent compound, this compound, is likely not sufficiently volatile for direct GC-MS analysis, this technique is invaluable for identifying and quantifying potential volatile metabolites.

Hypothetical metabolic pathways could include N-dealkylation to yield morpholine or cleavage of the molecule to produce smaller furan-containing derivatives. These smaller, more volatile metabolites could be analyzed by GC-MS. mdpi.com Often, a derivatization step is required to increase the volatility and thermal stability of metabolites containing polar functional groups. For instance, if morpholine is a metabolite, it can be derivatized with reagents like sodium nitrite (B80452) under acidic conditions to form the more volatile N-nitrosomorpholine, which is readily detectable by GC-MS. nih.gov This derivatization can increase detection sensitivity significantly. nih.gov

The analytical process typically involves headspace solid-phase microextraction (HS-SPME) to extract volatile compounds from the sample matrix, followed by separation on a capillary column (e.g., HP-5MS) and detection by a mass spectrometer. mdpi.com

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level detection and quantification, particularly in complex biological matrices.

For high-sensitivity analysis, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This technique combines the separation power of liquid chromatography with the specificity of mass analysis. Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov

In MRM, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific, characteristic fragment ion for detection. This process provides exceptional selectivity and minimizes background noise. The development of an LC-MS/MS method for this compound would involve optimizing MS parameters such as ion spray voltage, gas flows, and collision energy to achieve the most stable and abundant signal for the chosen precursor-to-product ion transition. researchgate.net

Table 2: Hypothetical LC-MS/MS Parameters for Trace Analysis

ParameterSettingPurpose
Ionization Mode Positive Electrospray (ESI+)The basic morpholine nitrogen is readily protonated to form a positive ion.
Precursor Ion ([M+H]⁺) m/z calculated for C₁₁H₁₇NO₂Selection of the molecular ion in the first quadrupole.
Product Ion m/z of a stable fragmentSelection of a characteristic fragment ion (e.g., after loss of the morpholine ring) in the third quadrupole for specific detection.
Collision Energy (CE) Optimized value (e.g., 15-30 eV)Energy applied to induce fragmentation of the precursor ion.
Dwell Time 100-200 msTime spent acquiring data for each MRM transition to ensure sufficient data points across the chromatographic peak.
Chromatography UPLC with C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)Ultra-high performance liquid chromatography provides faster analysis times and sharper peaks, enhancing sensitivity. nih.gov

Quantifying a compound in biological matrices like plasma, urine, or tissue homogenates is crucial for preclinical pharmacokinetic studies. LC-MS/MS is the method of choice for this application due to its ability to detect low concentrations (ng/mL or pg/mL) in complex samples. nih.gov

Sample preparation is a critical step to remove proteins and other interfering substances. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent like acetonitrile is added to the plasma sample to denature and precipitate proteins. nih.gov

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.

The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of quantification (LOQ), recovery, and matrix effects. nih.govd-nb.info For example, a validation might show intra- and inter-day precision with a relative standard deviation (RSD) below 15% and accuracy within 85-115% of the nominal concentration. nih.govrug.nl The lower limit of quantification (LLOQ) is defined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. d-nb.info

Spectrophotometric and Fluorometric Assay Development

While less common for quantitative bioanalysis than LC-MS/MS, spectrophotometric methods can be developed for in vitro assays or for quantifying the compound in simpler formulations. These methods are often simpler and more cost-effective.

A potential spectrophotometric method could be based on the reaction of the secondary amine in the morpholine ring with a chromogenic agent. For example, sodium 1,2-naphthoquinone-4-sulphonate (NQS) reacts with secondary amines in an alkaline medium to form a colored product that can be measured with a spectrophotometer. nih.gov The development of such an assay would require optimizing reaction conditions like pH, temperature, reagent concentration, and reaction time to achieve a stable and intense color. The method's linearity would be established by constructing a calibration curve according to Beer's law. nih.gov However, this method may suffer from a lack of specificity, as other amine-containing compounds could interfere.

Fluorometric assays are generally more sensitive than spectrophotometric ones but require the analyte to be fluorescent or to be derivatized with a fluorescent tag. Given the structure of this compound, it is not inherently fluorescent. Therefore, a fluorometric assay would necessitate a derivatization strategy, which adds complexity to the procedure. For this class of compounds, direct analysis by mass spectrometry is typically preferred.

Method Validation for Research Use (e.g., Linearity, Accuracy, Precision, Limits of Detection/Quantification)

The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose. europa.euscispace.com For a research compound such as this compound, a validated method ensures the reliability, consistency, and accuracy of analytical data. wjarr.com The core parameters for validation typically include linearity, accuracy, precision, and the limits of detection and quantification. researchgate.net

Linearity

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. europa.eu To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area in a chromatogram) is then plotted against the concentration. scispace.com For a method to be considered linear, the data points on the calibration curve should be close to a straight line. This relationship is typically evaluated using the coefficient of determination (R²) from a linear regression analysis, with a value of ≥0.999 often being the target for research applications. researchgate.net

An analysis of the deviation of the actual data points from the regression line is also useful for evaluating linearity. europa.eu A minimum of five concentration levels is generally recommended to adequately assess this parameter. europa.eu

Table 1: Illustrative Linearity Data for this compound Analysis

Concentration (µg/mL) Instrument Response (Peak Area Units)
1.0 15,230
5.0 75,980
10.0 151,500
25.0 378,900
50.0 755,100
75.0 1,132,000
100.0 1,510,500

This is an interactive data table. You can sort and filter the data. Linear Regression Analysis (Illustrative)

Slope: 15100

Y-intercept: 195

Coefficient of Determination (R²): 0.9998

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with a known concentration of the analyte (a spiked matrix or a standard solution) and comparing the measured value to the theoretical value. researchgate.net Accuracy is typically expressed as the percentage recovery. For research purposes, recovery values are often expected to be within a range of 98-102%.

The assessment is usually performed at a minimum of three concentration levels (low, medium, and high) across the linear range of the method, with multiple replicates at each level.

Table 2: Illustrative Accuracy Data for this compound

Theoretical Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
5.0 4.95 99.0
50.0 50.40 100.8
90.0 89.28 99.2

This is an interactive data table. You can sort and filter the data.

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. npra.gov.my It is typically evaluated at two levels:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing multiple analyses of the same sample on the same day.

Intermediate Precision (Inter-assay Precision): This evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment.

Precision is expressed as the relative standard deviation (RSD), with an RSD of ≤2% being a common acceptance criterion for the assay of a main component. npra.gov.my

Table 3: Illustrative Precision Data for this compound

Parameter Concentration (µg/mL) Mean Measured Value Standard Deviation Relative Standard Deviation (RSD) %
Repeatability (n=6) 50.0 50.15 0.45 0.90%
Intermediate Precision (Day 1 vs. Day 2) 50.0 50.30 0.60 1.19%

This is an interactive data table. You can sort and filter the data.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

These limits are crucial for analyzing low levels of the compound, for instance, in impurity testing or metabolite studies. They are often determined based on the signal-to-noise ratio of the analytical instrument's response, where a ratio of 3:1 is common for the LOD and 10:1 for the LOQ. scispace.com

Table 4: Illustrative Detection and Quantification Limits

Parameter Method Typical Value (µg/mL)
Limit of Detection (LOD) Signal-to-Noise Ratio (3:1) 0.15
Limit of Quantification (LOQ) Signal-to-Noise Ratio (10:1) 0.50

This is an interactive data table. You can sort and filter the data.

Future Research Directions and Academic Contributions

Design of Next-Generation Furan-Morpholine Hybrid Compounds

The development of new therapeutic agents can be significantly advanced through the principle of molecular hybridization, which involves combining two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, efficacy, and an improved pharmacokinetic profile. rsc.orgfrontiersin.org The scaffold of 4-[1-(Furan-2-yl)propan-2-yl]morpholine is an ideal candidate for this approach. Future design strategies will likely concentrate on systematic structural modifications to optimize biological activity.

Key areas for modification include:

Substitution on the Furan (B31954) Ring: Introducing various substituents (e.g., halogens, alkyl, aryl, or nitro groups) at different positions on the furan ring can modulate the compound's electronic properties and steric profile, potentially leading to improved interactions with biological targets. ijabbr.comsemanticscholar.org

Modification of the Morpholine (B109124) Ring: Alterations to the morpholine moiety, such as substitution at the nitrogen or carbon atoms, can influence the compound's solubility, metabolic stability, and receptor-binding capabilities. nih.gove3s-conferences.org The morpholine ring is a privileged structure in medicinal chemistry known for improving the pharmacokinetic properties of drug candidates. nih.govresearchgate.net

Alteration of the Propane (B168953) Linker: The length and flexibility of the propane chain connecting the furan and morpholine rings can be modified. Introducing heteroatoms or conformational constraints within the linker could optimize the spatial orientation of the two heterocyclic systems for better target engagement.

These design strategies can be systematically explored to generate a library of novel analogues for comprehensive structure-activity relationship (SAR) studies.

Table 1: Potential Modifications for Next-Generation Hybrid Compounds

Molecular Scaffold Modification Site Potential Substituents/Modifications Desired Outcome
Furan C5 Position Halogens (F, Cl, Br), Nitro (NO2), Phenyl Enhanced potency, altered selectivity
Propane Linker Alkyl Chain Shortening/lengthening, introducing rigidity (e.g., double bond) Optimized spatial orientation, improved binding affinity

Exploration of Novel Biological Targets and Pathways

Both furan and morpholine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netutripoli.edu.lyresearchgate.net This broad activity profile suggests that this compound and its future analogues could interact with a variety of biological targets.

Future research should aim to:

Screen against Diverse Cancer Cell Lines: Given that morpholine-containing compounds have shown efficacy against breast cancer and other malignancies, new hybrids should be evaluated against a panel of cancer cell lines to identify potential anticancer agents. frontiersin.orgnih.gov

Investigate Antimicrobial Potential: Furan derivatives have demonstrated significant antibacterial and antifungal activity. ijabbr.comrdd.edu.iqresearchgate.net The hybrid compounds should be tested against pathogenic bacteria and fungi, including drug-resistant strains, to explore their potential as novel anti-infective agents.

Identify Specific Enzyme and Receptor Targets: Techniques such as affinity chromatography, proteomics, and molecular modeling can be employed to identify the specific enzymes, receptors, or signaling pathways that are modulated by these compounds. The morpholine moiety is a known component of certain enzyme inhibitors. nih.gov

Table 2: Potential Biological Targets for Furan-Morpholine Hybrids

Therapeutic Area Potential Molecular Target Rationale
Oncology Kinases, Tubulin, Estrogen Receptor Alpha (ERα) Morpholine and furan derivatives have shown activity against these targets. nih.govresearchgate.netnih.gov
Infectious Diseases Bacterial DNA gyrase, Fungal cell wall synthesis enzymes Heterocyclic compounds are known inhibitors of microbial growth pathways. utripoli.edu.lyrdd.edu.iq

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is crucial for accelerating modern drug discovery. The study of this compound would greatly benefit from such an integrated approach.

Computational Studies:

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and thermodynamic stability of the compound and its derivatives. nih.govresearchgate.netmdpi.com This can help predict the most likely sites for metabolic attack or chemical reaction.

Molecular Docking: In silico docking studies can predict the binding modes and affinities of the hybrid compounds with various biological targets, guiding the design of more potent analogues. mdpi.com

Hirshfeld Surface Analysis: This technique can be used to visualize and quantify intermolecular interactions in the crystalline state, providing insights into the compound's solid-state properties and potential for polymorphism. nih.gov

Experimental Methodologies:

Advanced Synthesis Techniques: Efficient synthetic routes, potentially utilizing microwave-assisted or flow chemistry methods, can accelerate the creation of a diverse library of analogues for biological screening. rdd.edu.iqnih.gov

High-Throughput Screening (HTS): HTS assays can be employed to rapidly evaluate the biological activity of the synthesized compounds against a wide range of targets.

Structural Biology: X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of the compounds and their complexes with biological targets, providing a detailed understanding of the molecular interactions. nih.gov

By combining predictive computational models with robust experimental validation, researchers can streamline the design-synthesis-test-analyze cycle, leading to a more efficient discovery of lead compounds. nih.govnih.gov

Contribution to Fundamental Understanding of Heterocyclic Chemical Biology

The systematic investigation of this compound and its derivatives will contribute significantly to the broader field of heterocyclic chemical biology. derpharmachemica.comderpharmachemica.com The furan ring is a versatile five-membered heterocycle, while morpholine is a key six-membered heterocycle; studying their combined effect provides a unique opportunity to understand the interplay between different heterocyclic systems in a biological context. ijabbr.comnih.gov

This research will provide valuable insights into:

Structure-Activity Relationships (SAR): Detailed SAR studies will elucidate how specific structural features of the furan-morpholine scaffold contribute to biological activity, providing fundamental knowledge for the rational design of other heterocyclic drugs. e3s-conferences.org

Pharmacophore Development: This compound can serve as a template for the development of new pharmacophore models, where the furan and morpholine moieties are recognized as key features for interacting with specific biological targets.

Privileged Scaffolds: The morpholine ring is often considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govresearchgate.net Research on this hybrid molecule can further validate and expand the utility of the furan-morpholine combination as a valuable scaffold in drug discovery.

Ultimately, a thorough exploration of this compound will not only pave the way for potential new therapeutic agents but also enhance the fundamental knowledge base that underpins modern medicinal chemistry.

Table of Mentioned Compounds

Compound Name
This compound
Furan

Q & A

Q. What are the most reliable synthetic routes for 4-[1-(Furan-2-yl)propan-2-yl]morpholine, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed, leveraging nucleophilic substitution or coupling reactions involving morpholine and furan-containing precursors. For example, analogous morpholine derivatives are synthesized via reactions with ethylene oxide under basic conditions (e.g., NaOH catalysis) . Optimization may involve adjusting reaction time, temperature, and stoichiometric ratios to improve yield. Continuous flow reactors and advanced purification techniques (e.g., column chromatography) are recommended for scalability and purity (>98%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

  • NMR spectroscopy : To confirm the presence of the morpholine ring (δ 2.4–3.8 ppm for N-CH₂ groups) and furan protons (δ 6.2–7.4 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated 203.24 g/mol for similar morpholine derivatives) .
  • X-ray crystallography : For resolving bond angles and stereochemistry, as demonstrated for structurally related furan-morpholine hybrids .

Q. What solvents and storage conditions are optimal for maintaining stability?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade in acidic or aqueous environments. Storage at 2–8°C in amber vials under inert gas (N₂/Ar) is advised to prevent oxidation of the furan ring .

Q. What are the known reactivity patterns of the morpholine and furan moieties in this compound?

  • Morpholine : Participates in nucleophilic substitution or coordination with metal catalysts .
  • Furan : Susceptible to electrophilic aromatic substitution (e.g., nitration) or oxidation to maleic anhydride derivatives under strong oxidizing conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties or binding affinity?

Density Functional Theory (DFT) calculations can optimize the molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking studies against biological targets (e.g., enzymes) are feasible using software like AutoDock, with parameters validated against crystallographic data .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response studies : To confirm whether observed antimicrobial or anticancer effects are concentration-dependent .
  • Metabolite profiling : LC-MS/MS can identify degradation products or active metabolites that may explain variability in bioassays .

Q. How does the stereochemistry of the propan-2-yl group influence biological activity?

Chiral separation techniques (e.g., chiral HPLC) and enantioselective synthesis are critical. For example, analogous compounds show divergent binding affinities to receptors based on R/S configurations, necessitating stereochemical analysis via circular dichroism (CD) spectroscopy .

Q. What are the mechanistic pathways for its potential cytotoxicity or enzyme inhibition?

  • ROS generation : The furan ring may induce oxidative stress in cancer cells, measurable via fluorescence-based assays (e.g., DCFH-DA) .
  • Enzyme inhibition : Competitive inhibition assays (e.g., with cytochrome P450 isoforms) can quantify IC₅₀ values, supported by kinetic studies .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

  • Bioisosteric replacement : Substituting the furan with thiophene or modifying the morpholine’s substituents (e.g., fluorination) .
  • Prodrug strategies : Esterification of labile groups to improve oral bioavailability .

Methodological Notes

  • Data Validation : Cross-reference experimental results with PubChem datasets and avoid unreliable platforms (e.g., BenchChem).
  • Safety Protocols : Adhere to SDS guidelines for handling morpholine derivatives, including PPE and fume hood use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.